molecular formula C7H12Cl2N2O B1458558 5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride CAS No. 1864014-35-6

5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride

Cat. No.: B1458558
CAS No.: 1864014-35-6
M. Wt: 211.09 g/mol
InChI Key: MCOGKUJONDXVRX-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a five-membered nitrogen heterocycle . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

A proline tetrazole derivative can catalyze asymmetric aldol reactions between various aromatic aldehydes and ketones in a microreactor at 60 degrees Celsius with reaction times ranging from 10 to 30 minutes .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For instance, the InChI Code for a related compound, 5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, is 1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For a related compound, ®-5-(pyrrolidin-2-yl)-1H-tetrazole, precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

Properties

IUPAC Name

5-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-2-6(9-3-1)7-4-8-5-10-7;;/h4-6,9H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOGKUJONDXVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride
Reactant of Route 2
5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride
Reactant of Route 3
5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride
Reactant of Route 4
5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride
Reactant of Route 5
5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-YL)-1,3-oxazole dihydrochloride

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